9-n-Octyltetracosane
Description
Properties
CAS No. |
55401-54-2 |
|---|---|
Molecular Formula |
C32H66 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
9-octyltetracosane |
InChI |
InChI=1S/C32H66/c1-4-7-10-13-16-17-18-19-20-21-22-25-28-31-32(29-26-23-14-11-8-5-2)30-27-24-15-12-9-6-3/h32H,4-31H2,1-3H3 |
InChI Key |
VAVUILHRXZVBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Advanced Analytical Techniques for the Characterization and Quantification of 9 N Octyltetracosane
Chromatographic Separations in Hydrocarbon Analysis
Chromatography is a foundational technique for separating the components of a mixture. jackwestin.com For hydrocarbon analysis, gas and liquid chromatography are indispensable tools, used for everything from initial sample clean-up to high-resolution separation prior to detection.
Gas chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. youtube.com In GC, a sample is injected into a heated inlet, vaporized, and swept by a carrier gas (the mobile phase), such as helium or nitrogen, through a long, thin column containing the stationary phase. youtube.com The separation is based on the differential partitioning of components between the mobile and stationary phases; compounds with less affinity for the stationary phase travel faster and elute from the column first. youtube.com
For the analysis of high-molecular-weight alkanes like 9-n-Octyltetracosane, a high-temperature capillary column, often with a non-polar stationary phase (e.g., SPB-1), is required. scconline.org A programmed temperature ramp is typically used, starting at a lower temperature and increasing to over 300°C to ensure the elution of heavy compounds. scconline.org
The Flame Ionization Detector (FID) is commonly coupled with GC for hydrocarbon analysis due to its high sensitivity, wide linear range, and near-universal response to compounds containing carbon-hydrogen bonds. chromatographyonline.com As compounds elute from the GC column, they are burned in a hydrogen-air flame. youtube.com This combustion produces ions, generating a small electrical current between two electrodes. youtube.comchromatographyonline.com The current is proportional to the mass of carbon entering the flame, allowing for accurate quantification of this compound when calibrated with appropriate standards. youtube.com
Table 1: Typical GC-FID Operating Conditions for High-Molecular-Weight Alkane Analysis
| Parameter | Typical Value/Condition |
| Column Type | Capillary, Non-Polar (e.g., SPB-1, DB-5) |
| Column Dimensions | 30-60 m length, 0.25-0.75 mm i.d., 0.25-1.0 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 300-325°C |
| Oven Program | Initial Temp: ~200-220°C, Ramp: 4-10°C/min, Final Temp: ~310-325°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 325°C |
While single-dimension GC is powerful, it often fails to completely separate all components in highly complex samples, such as crude oil or environmental extracts, resulting in an "unresolved complex mixture" (UCM). Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power and peak capacity. nih.govmdpi.com
In a GCxGC system, two columns with different separation mechanisms (e.g., a non-polar column followed by a semi-polar column) are connected in series via a modulator. researchgate.net The modulator traps small, sequential portions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a very fast secondary separation. researchgate.net This process creates a highly structured two-dimensional chromatogram where compounds are separated based on volatility in the first dimension and polarity in the second. researchgate.net
This technique is exceptionally well-suited for isolating specific isomers from a complex matrix. For instance, branched alkanes like this compound can be separated from n-alkanes and cycloalkanes, which might co-elute in a one-dimensional analysis. researchgate.netdlr.de When coupled with FID or a mass spectrometer, GCxGC allows for both the quantification and identification of individual components within a UCM that would otherwise be impossible to resolve. nih.govdlr.de
Before instrumental analysis by GC, complex samples often require preliminary fractionation to simplify the mixture and remove interfering substances. fractioncollector.info Column chromatography is a widely used liquid chromatography technique for this purpose. youtube.commagritek.com The sample is loaded onto a vertical column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina (B75360). jackwestin.com A solvent (the mobile phase) is then passed through the column, and compounds separate based on their affinity for the stationary phase. jackwestin.com
For hydrocarbon analysis, column chromatography is used to separate the sample into different compound classes based on polarity. cas.cn By using a sequence of solvents with increasing polarity, distinct fractions can be collected. For example, a non-polar solvent like n-hexane will elute the saturated hydrocarbons (including n-alkanes and branched alkanes like this compound), while a more polar solvent is required to elute aromatic hydrocarbons and other polar compounds. cas.cn This clean-up step is crucial as it prevents contamination of the GC system and reduces matrix effects, leading to more accurate analysis. springernature.com
Mass Spectrometric Detection and Structural Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is the definitive method for identifying unknown compounds and elucidating their chemical structures.
The combination of gas chromatography and mass spectrometry (GC-MS) is one of the most powerful tools in analytical chemistry. nih.govbrjac.com.br As individual compounds, such as this compound, elute from the GC column, they enter the ion source of the mass spectrometer. youtube.com There, they are bombarded with electrons (in a process called electron ionization), causing them to lose an electron and form a positively charged molecular ion (M⁺). This molecular ion and its subsequent fragment ions are then separated by a mass analyzer based on their m/z ratio. youtube.com
The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a unique chemical "fingerprint." brjac.com.br The identity of this compound can be confirmed by matching its experimentally obtained mass spectrum with reference spectra in extensive databases like the NIST and Wiley libraries. nih.govjapsonline.com GC-MS provides not only qualitative identification but also quantitative data, particularly when operating in selected ion monitoring (SIM) mode, which offers enhanced sensitivity for trace-level analysis. thermofisher.com
The mass spectra of branched alkanes exhibit distinct fragmentation patterns that are key to determining their structure. ic.ac.uk Unlike their straight-chain counterparts, which show a regular pattern of ion clusters separated by 14 Da (CH₂), branched alkanes preferentially fragment at the point of branching. ic.ac.ukwhitman.edu This is because cleavage at a branch point results in the formation of a more stable secondary or tertiary carbocation. whitman.edu
For this compound (a C₃₂H₆₆ alkane), the molecular ion (m/z 450) is expected to be of very low abundance or completely absent, which is characteristic of large branched alkanes. ic.ac.ukwhitman.edu The primary fragmentation will occur at the C9-C10 bond adjacent to the octyl branch. Cleavage at this point can produce several highly indicative fragment ions. The loss of the largest alkyl fragment at the branch is typically favored. whitman.edu
Table 2: Predicted Key Mass Fragments for this compound (C₃₂H₆₆)
| Fragmentation Event | Resulting Cation Fragment | Predicted m/z | Resulting Radical Fragment |
| Cleavage at C9-C10 bond | [C₂₄H₄₉]⁺ | 337 | C₈H₁₇• (Octyl radical) |
| Cleavage at C9-C10 bond | [C₁₇H₃₅]⁺ | 239 | C₁₅H₃₁• (Pentadecyl radical) |
| Cleavage at C8-C9 bond | [C₂₃H₄₇]⁺ | 323 | C₉H₁₉• (Nonyl radical) |
Note: The relative abundance of these fragments helps to pinpoint the exact location of the alkyl branch along the main carbon chain. Fragmentation is often accompanied by hydrogen rearrangements, which can lead to additional peaks in the spectrum. whitman.edu
By carefully analyzing these characteristic fragments, mass spectrometry provides unambiguous structural elucidation, allowing for the clear differentiation of this compound from other C₃₂H₆₆ isomers.
Sample Preparation Methodologies for Complex Matrices
The accurate analysis of this compound from complex matrices such as soil, water, or biological tissues necessitates meticulous sample preparation to isolate the target analyte from interfering substances. This multi-step process typically involves extraction, concentration, and clean-up.
The initial step in sample preparation is the extraction of this compound from the sample matrix. The choice of technique depends on the sample type, the concentration of the analyte, and the required sample throughput.
Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid adsorbent material, typically packed in a cartridge, to selectively adsorb the analyte from a liquid sample. libretexts.orgwikipedia.org For non-polar compounds like this compound, a reversed-phase sorbent (e.g., C18-bonded silica) is commonly used. wikipedia.orgrsc.org The sample is passed through the cartridge, the analyte is retained, and interfering polar compounds are washed away. The analyte is then eluted with a small volume of a non-polar solvent. ucla.edu SPE offers advantages such as reduced solvent consumption, high recovery rates, and the ability to handle large sample volumes. thermofisher.comucla.edu
Liquid-Liquid Extraction (LLE): LLE is a traditional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For extracting this compound from water samples, a non-polar solvent like hexane (B92381) or dichloromethane (B109758) would be used. The primary drawback of LLE is the use of large volumes of organic solvents and the potential for emulsion formation, which can complicate the separation process. ucla.edu
Accelerated Solvent Extraction (ASE): ASE, also known as pressurized fluid extraction, is a more modern and efficient technique for extracting analytes from solid and semi-solid samples. thermofisher.comwikipedia.org It utilizes conventional solvents at elevated temperatures and pressures, which increases extraction efficiency and reduces both extraction time and solvent volume compared to traditional methods. thermofisher.cntaylorandfrancis.com This technique is particularly effective for extracting total petroleum hydrocarbons (TPH) from contaminated soils. thermofisher.cnselectscience.net
Soxhlet Extraction: This is a classic and robust method for extracting organic compounds from solid materials. The sample is placed in a thimble, and a solvent is continuously heated, vaporized, condensed, and allowed to drip through the sample, effectively extracting the analyte over several hours. cdnsciencepub.com While reliable, Soxhlet extraction is time-consuming and requires large amounts of solvent. thermofisher.cndss.go.th
Table 2: Comparison of Extraction Techniques for Hydrocarbons
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid stationary phase and a liquid mobile phase. wikipedia.org | Low solvent usage, high selectivity, potential for automation. thermofisher.comucla.edu | Cartridge capacity can be limited; matrix effects can still occur. |
| Liquid-Liquid Extraction (LLE) | Differential solubility in two immiscible liquid phases. | Simple and widely applicable. | High solvent consumption, labor-intensive, emulsion formation. ucla.edu |
| Accelerated Solvent Extraction (ASE) | Use of solvents at elevated temperature and pressure to increase extraction efficiency. wikipedia.org | Fast, efficient, reduced solvent volume compared to Soxhlet. thermofisher.cnthermofisher.com | High initial instrument cost. taylorandfrancis.com |
| Soxhlet Extraction | Continuous extraction of a solid sample with a refluxing solvent. cdnsciencepub.com | Exhaustive extraction, well-established method. | Time-consuming, high solvent consumption, potential for thermal degradation of analytes. thermofisher.cndss.go.th |
Following extraction, the solvent volume is typically reduced to concentrate the analyte prior to analysis, thereby improving detection limits.
Kuderna-Danish (K-D) Concentrator: This apparatus is traditionally used to concentrate analytes dissolved in volatile solvents. fishersci.com It consists of a flask, a concentrator tube, and a three-ball Snyder column. analyticalcolumns.comdwk.com The extract is gently heated in a water bath, and as the solvent evaporates, the vapor passes through the Snyder column, which prevents the less volatile analyte from escaping. The concentrated extract is collected in the graduated tube at the bottom. dwk.comthomassci.com
Nitrogen Evaporation: Also known as nitrogen blowdown, this technique involves directing a gentle stream of inert nitrogen gas over the surface of the extract. raykolgroup.com This disrupts the vapor-liquid equilibrium and accelerates the evaporation of the solvent, often with gentle heating. organomation.comorganomation.com This method is efficient for small sample volumes and can be automated for high-throughput applications. labmanager.comorganomation.com
The final step in sample preparation is to remove any remaining co-extracted interfering compounds that could affect the chromatographic analysis. For hydrocarbon analysis, adsorption chromatography using polar adsorbents is common.
Silica Gel and Alumina Clean-up: Silica gel and alumina are polar adsorbents used to separate hydrocarbons from more polar interfering compounds, such as lipids, pigments, and other natural organic matter. itrcweb.orgitrcweb.org The sample extract is passed through a column packed with the adsorbent. Non-polar compounds like this compound pass through the column with a non-polar solvent, while polar impurities are retained on the column. gov.bc.cagov.bc.ca This procedure is crucial for obtaining clean chromatograms and accurate quantification, especially when analyzing environmental samples. clu-in.org
Alternative Spectroscopic and Immunoassay-Based Analytical Modalities for Hydrocarbons
While chromatography is the primary tool for detailed hydrocarbon analysis, other techniques can be used for screening, quality control, and structural elucidation.
Spectroscopic Techniques: Various spectroscopic methods can provide information about the presence and structure of hydrocarbons.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis is particularly useful for analyzing aromatic hydrocarbons due to their absorption of UV light. astm.orgyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules and can be used to characterize the complex mixtures found in crude oil. mercury-training.comtandfonline.com
X-Ray Fluorescence (XRF): XRF is primarily used to determine the elemental composition, such as sulfur and metal content, in petroleum products. mercury-training.com
Immunoassay-Based Methods: Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are rapid screening tools for detecting the presence of total petroleum hydrocarbons (TPH). epa.govhach.com These tests use antibodies that specifically bind to certain types of hydrocarbons. hach.com They are often used for field screening of contaminated sites to quickly identify areas that require more rigorous laboratory analysis. While they provide a semi-quantitative estimate and are sensitive to aromatic compounds, they are not specific to individual alkanes like this compound. concawe.euscielo.br
Method Validation and Quality Assurance in Branched Alkane Analysis
To ensure the reliability and accuracy of analytical data for this compound, a robust method validation and quality assurance/quality control (QA/QC) program is essential.
Method Validation: This involves demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include:
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.
Precision: The degree of agreement among a series of individual measurements, typically expressed as standard deviation or relative standard deviation. researchgate.net
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range.
Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Recovery: The efficiency of the extraction process, determined by spiking a blank sample with a known amount of the analyte and measuring the amount recovered. researchgate.net
Quality Assurance/Quality Control (QA/QC): QA/QC procedures are implemented to ensure that the analytical results meet a defined standard of quality. This includes:
Analysis of Blanks: Method blanks are analyzed to check for contamination introduced during the sample preparation and analysis process.
Use of Surrogates and Internal Standards: Surrogates are compounds similar to the analyte that are added to each sample before extraction to monitor the efficiency of the entire process. Internal standards are added just before analysis to correct for variations in instrument response.
Analysis of Duplicates and Spikes: Laboratory duplicates are analyzed to assess precision, while matrix spikes are used to evaluate the effect of the sample matrix on the analytical method.
Participation in Proficiency Testing: Regular analysis of samples from external proficiency testing programs helps to ensure the laboratory's ongoing competence.
By adhering to these rigorous validation and QA/QC protocols, laboratories can produce high-quality, defensible data for the analysis of this compound and other branched alkanes.
Occurrence and Distribution of 9 N Octyltetracosane in Diverse Systems
Natural Abundance in Biological Extracts
9-n-Octyltetracosane has been identified as a component of the chemical profiles of various biological organisms, including plants and microbes.
Presence in Plant Species (e.g., Matricaria chamomilla, Eucalyptus)
This compound has been detected in the extracts of several plant species. For instance, a study on the volatile constituents of Matricaria chamomilla (chamomile) extract identified this compound as one of the many compounds present, albeit in a relatively low concentration of 1.08%. nih.gov The primary components in this particular extract were found to be bisabolol oxide, pentacosane, tetracosane, and tricosane. nih.gov
Similarly, research on the n-hexane extracts of two Eucalyptus species, E. camaldulensis and E. microtheca, also reported the presence of this compound. researchgate.net In the extract from E. camaldulensis, this compound was present at a concentration of 3.87%. researchgate.net This study highlighted the diverse composition of hydrocarbons, fatty acids, and terpenes in Eucalyptus species. researchgate.net
Another plant where a related compound, 9-Octylhexacosane, has been found is Bougainvillea x buttiana. scispace.com
Table 1: Detection of this compound in Plant Extracts
| Plant Species | Extract Type | Concentration of this compound | Major Co-occurring Compounds |
|---|---|---|---|
| Matricaria chamomilla | Ethanolic Extract | 1.08% nih.gov | Bisabolol oxide, Pentacosane, Tetracosane, Tricosane nih.gov |
Detection in Microbial Volatile Organic Compound Profiles
Microbial volatile organic compounds (MVOCs) are metabolites produced by microorganisms like bacteria and fungi. nih.govswesiaq.se These compounds are diverse and their production is influenced by factors such as the microbial species and environmental conditions. swesiaq.se While a comprehensive database of all MVOCs is extensive, the presence of various hydrocarbons, including alkanes, has been noted in the volatile profiles of different microbes. frontiersin.org For example, research on Staphylococcus epidermidis identified a range of volatile organic compounds, including several alkanes like octacosane (B166375) and tetracosane. nih.gov Although this compound was not specifically mentioned in this study, the detection of its parent and related alkanes suggests that complex hydrocarbons can be part of microbial volatile profiles. nih.gov
Geological and Environmental Occurrence
The presence of this compound is not limited to biological systems; it is also found in geological and environmental contexts, particularly in relation to petroleum and sedimentary deposits.
Incorporation in Petroleum Hydrocarbon Systems
Petroleum is a complex mixture of hundreds of different hydrocarbons. maine.gov These are broadly categorized into fractions based on their chemical properties and carbon chain length. maine.gov Analytical methods for petroleum hydrocarbons, such as those for extractable petroleum hydrocarbons (EPH), are designed to identify and quantify these various compounds. nj.gov The EPH methods target a range of aliphatic and aromatic hydrocarbons, including those in the C9-C18, C19-C36, and C11-C22 ranges. maine.gov Given that this compound is a C32 hydrocarbon, it falls within the scope of compounds that can be found in petroleum products like crude oil, diesel fuel, and lubricating oils. nj.gov The presence of such long-chain alkanes is a characteristic feature of many petroleum systems.
Distribution in Sedimentary Environments and Shales
Sedimentary rocks are formed from the accumulation and lithification of sediments over geological time. saskoer.ca These environments, particularly those rich in organic matter, are the precursors to petroleum formation. mdpi.com The analysis of organic matter in sedimentary rocks, such as shales, provides insights into the paleoenvironment and the potential for hydrocarbon generation. mdpi.comfrontiersin.org The enrichment of organic matter in marine sediments is a complex process influenced by factors like primary productivity and redox conditions. mdpi.com The types of organic compounds found in these rocks can vary widely. Studies of fine-grained sediments in lacustrine basins have identified various lithofacies containing different types of organic matter. sciopen.com The presence of long-chain alkanes like this compound in these environments is expected as a product of the diagenesis of organic material from terrestrial and aquatic organisms.
Extraterrestrial Detection and Implications for Astrobiology
The search for life beyond Earth, a key focus of astrobiology, often involves looking for biosignatures, which can include specific organic molecules. astrobiology.com The detection of complex organic molecules on other celestial bodies could be an indicator of past or present life. While the direct detection of this compound in an extraterrestrial context has not been reported, the search for organic compounds is a major goal of planetary missions. nasa.gov Instruments like gas chromatographs are used to analyze volatile substances on planets and moons. astrobiology.com The discovery of any complex hydrocarbons, including branched alkanes, would be of significant interest to astrobiologists as they could be of biological or abiotic origin. The study of technosignatures, or signs of technology from other civilizations, is another facet of the search for extraterrestrial intelligence (SETI), though this is distinct from the search for molecular biosignatures. astrobiology.comseti.org
Theoretical and Computational Investigations of 9 N Octyltetracosane and Branched Alkanes
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical methods provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and conformational landscape of molecules over time. acs.org MD is a powerful tool in molecular modeling that allows for the study of both equilibrium and nonequilibrium properties by simulating the motions of atoms and molecules. acs.org
For long-chain branched alkanes, which are nonrigid and can adopt a vast number of shapes, MD simulations are particularly valuable for conformational analysis. acs.org In these molecules, the primary motions that underlie relaxation processes are the conformational transitions between rotational isomeric states, namely trans, gauche+, and gauche-. acs.org
MD simulations have been successfully carried out to study the conformational properties of large branched alkanes, such as isomers of C40H82. acs.orgscispace.com By analyzing the trajectory of a simulation at a given temperature (e.g., 450 K in the gas phase), researchers can calculate the populations of different isomeric conformers, identify cooperative transitions between states, and determine the rates of these transitions. acs.orgacs.org The results from these simulations on branched alkanes have shown very good agreement with previous studies on linear n-alkanes. scispace.comacs.org Additionally, MD simulations have been extended to investigate various branched alkanes, and the results have been compared with experimental data from techniques like 13C-NMR T1 relaxation to validate the simulation models. researchgate.net Such simulations provide a crucial link between the microscopic world of atomic motions and the macroscopic properties of the material. acs.org
Predictive Modeling for Hydrocarbon Behavior and Reactivity
Predictive modeling leverages computational power to forecast the properties and behavior of chemical compounds, which can accelerate the design and discovery of new materials. For hydrocarbons, these models can predict everything from fundamental thermochemical properties to performance in complex industrial applications.
In recent years, machine learning (ML) has emerged as a powerful alternative for predicting chemical properties. acs.org ML models can learn complex relationships between molecular structure and properties from existing data, enabling rapid and accurate predictions for new compounds. researchgate.net
Various ML algorithms have been applied to hydrocarbon systems. Quantitative structure-property relationship (QSPR) models have been developed using methods like k-nearest neighbors, support vector machines (SVM), random forest (RF), and boosting trees to predict properties such as the lower flammability limits of hydrocarbon mixtures. researchgate.net In other applications, deep learning (DL) models, including long short-term memory (LSTM) and Bi-LSTM networks, have been established to forecast the production behavior of hydrocarbons in heterogeneous reservoirs, which is a highly complex and nonlinear problem. seg.orgresearchgate.net These advanced models have demonstrated a remarkable ability to generate realistic forecasts even with incomplete datasets. seg.org ML models have also been successfully used to predict the complex near-critical phase behavior of CO2-hydrocarbon systems, which is crucial for applications like enhanced oil recovery. mdpi.com
Table 2: Examples of Machine Learning Models in Hydrocarbon Research
| Machine Learning Model | Application Area | Predicted Property | Reference |
|---|---|---|---|
| Support Vector Regression (SVR) | Thermochemistry | Enthalpy of formation (ΔfH₀) | acs.org |
| Random Forest Regression (RFR) | Thermochemistry | Entropy (ΔfS₀), Enthalpy (ΔfH₀), Heat Capacity (cp₀) | acs.org |
| k-Nearest Neighbors, Random Forest | Safety & QSPR | Lower Flammability Limit (LFL) | researchgate.net |
| Long Short-Term Memory (LSTM) | Reservoir Engineering | Hydrocarbon production rates | seg.orgresearchgate.net |
| Neural Networks | Phase Behavior | Phase equilibria in CO₂-hydrocarbon systems | mdpi.com |
Linear regression (LR) is a fundamental statistical method that can be highly effective for predicting chemical properties when appropriate descriptors are used. nih.gov A sophisticated LR model has been developed to predict the thermochemical properties of long-chain alkanes at temperatures ranging from 0 to 1000 K. nih.govacs.org
This model utilizes second-order group contributions as independent variables, which account for interactions between neighboring groups of atoms. nih.gov The thermochemical properties of C1 to C10 alkane isomers serve as the training data set, enabling the model to accurately predict properties for longer-chain alkanes (>C10) like 9-n-Octyltetracosane. nih.govresearchgate.net The model has demonstrated exceptional accuracy, predicting Gibbs free energies of formation (ΔfG₀) and enthalpies of formation (ΔfH₀) that exceed the standard for chemical accuracy of 1 kcal/mol. nih.govacs.org For ΔfH₀ of C8 isomers, the LR model showed a mean absolute error of only 0.62 kJ/mol when compared to experimental data. researchgate.net This level of precision makes the model a reliable tool for computing reaction equilibrium distributions for processes like the hydroisomerization of long-chain alkanes. acs.orgnih.gov
Table 3: Performance of Linear Regression Model for Predicting Enthalpy of Formation (ΔfH₀) of C8 Isomers at 298.15 K
| Prediction Method | Mean Absolute Error (MAE) vs. Experimental Data (kJ/mol) | Reference |
|---|---|---|
| Linear Regression (LR) Model | 0.62 | researchgate.net |
| Scott's Tables (Reference Data) | 0.64 | researchgate.net |
| Constantinou and Gani's Group Contribution | 2.04 | researchgate.net |
| Benson et al.'s Group Additivity | 2.37 | researchgate.net |
Interplay between Experimental and Theoretical Data in Branched Alkane Research
The study of branched alkanes, such as this compound, relies heavily on the synergy between experimental measurements and theoretical or computational models. While experimental data provides a direct understanding of a compound's physical and chemical properties, theoretical investigations offer a molecular-level interpretation and predictive capabilities. This interplay is crucial for advancing our knowledge of complex hydrocarbons and for the development of accurate predictive models for various applications, including lubricant design and fuel combustion.
For a large, complex molecule like this compound, obtaining comprehensive experimental data can be challenging. However, some fundamental properties have been characterized. The National Institute of Standards and Technology (NIST) provides basic information for this compound, as summarized in the table below. nist.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₃₂H₆₆ |
| Molecular Weight | 450.87 g/mol |
| CAS Registry Number | 55401-54-2 |
Data sourced from the NIST Chemistry WebBook nist.gov
Experimental data, even if limited to a few points, is invaluable for the validation of theoretical models. For instance, the viscosity of this compound has been experimentally measured at different temperatures and used to illustrate the application of the Walther equation, a common empirical model for describing the temperature dependence of viscosity in lubricants. stle.org This type of experimental data serves as a critical benchmark for the accuracy of computational fluid dynamics simulations and molecular dynamics models that aim to predict lubricant behavior under various conditions.
The broader field of branched alkane research offers numerous examples of the productive interplay between experiment and theory. Theoretical approaches like Density Functional Theory (DFT) have been employed to elucidate the underlying reasons for the thermodynamic stability of branched alkanes compared to their linear counterparts. nist.gov These computational studies can partition the total energy of a molecule into steric, electrostatic, and quantum mechanical contributions, offering insights that are not directly accessible through experimental means. nist.gov
Conversely, the development of kinetic models for complex hydrocarbon mixtures, such as surrogate diesel fuels which contain a variety of branched alkanes, is heavily reliant on experimental validation. stle.org The accuracy of these models in predicting combustion behavior is limited by the availability of experimental data on the specific compounds involved. stle.org This highlights a continuous feedback loop where experimental findings guide the refinement of theoretical models, and theoretical predictions can suggest new avenues for experimental investigation.
Furthermore, computational methods like Configurational Bias Monte Carlo simulations are used to predict the equation of state for model branched alkanes. mdpi.com The results of these simulations can then be compared with predictions from theoretical equations of state, allowing for the refinement of these theories. mdpi.com This iterative process of simulation, theoretical prediction, and comparison with any available experimental data is fundamental to building robust models for the behavior of branched alkanes.
In the context of this compound, while specific computational studies are not widely reported in the literature, the existing experimental data on its properties, such as viscosity, provides a valuable foundation. stle.org Future theoretical work could leverage this data to develop and validate models for predicting other properties, such as thermal conductivity or bulk modulus. This predictive capability is essential for the rational design of new materials and for optimizing the performance of existing products where large branched alkanes play a key role.
Role in Geochemical and Environmental Tracing
Branched Alkanes as Biogeochemical Markers
Branched alkanes, including isomers of dotriacontane like 9-n-Octyltetracosane, are significant biogeochemical markers. Their molecular structure and distribution in environmental samples can provide critical clues about the biological organisms that produced them and the environmental conditions prevalent during their deposition.
The presence and relative abundance of specific branched alkanes can be indicative of contributions from various life forms. Long-chain monomethyl alkanes (MMAs) and other branched alkanes have been identified as originating from a range of biological sources.
Bacteria and Algae: Certain bacteria and algae are known producers of long-chain branched alkanes. For instance, cyanobacteria have been identified as a source of monomethyl-branched alkanes in the C16 to C21 range. The presence of more complex branched alkanes, such as those with quaternary carbon atoms (BAQCs), in sediments is often linked to specific microbial communities, potentially including archaea or other bacteria thriving in particular paleoenvironments. The significant even-carbon dominance of short-chain n-alkanes, when found alongside a high abundance of long-chain branched alkanes, can suggest a strong input from archaeal or algal organic matter frontiersin.orgfrontiersin.org.
The specific origin of this compound has not been definitively established in the available literature. However, as a C32 branched alkane, its presence in an environmental sample would prompt an investigation into microbial sources, particularly if it co-occurs with other biomarkers indicative of bacterial or algal input.
The distribution of branched alkanes in sediments can reflect the depositional environment. The presence of certain long-chain branched and cyclic alkanes may be indicative of a hypoxic (low oxygen) environment frontiersin.org. This is because the microbial communities that produce these compounds may thrive under such conditions.
Furthermore, the correlation between the abundance of long-chain branched alkanes and the odd-even predominance of shorter-chain n-alkanes can provide insights into the sedimentary conditions. A strong even-carbon predominance in short-chain n-alkanes, which is linked to a higher abundance of long-chain branched alkanes, suggests a strong input from specific microbial sources under conditions that may include weak oxidation-reduction frontiersin.orgfrontiersin.org. The analysis of these relationships helps geochemists reconstruct past environmental conditions.
Table 1: Potential Biological Sources of Branched Alkanes
| Biological Source | Common Branched Alkane Indicators | Carbon Number Range |
|---|---|---|
| Bacteria/Archaea | Monomethyl alkanes, Branched alkanes with quaternary carbons (BAQCs) | C16-C35+ |
| Algae (Cyanobacteria) | Monomethyl alkanes (e.g., 4-methyl, 8-methyl) | C16-C21 |
Environmental Fate and Transport Mechanisms of Hydrocarbons
The environmental fate and transport of this compound, as a heavy hydrocarbon, are governed by its physical and chemical properties, primarily its low volatility and poor water solubility. When introduced into the environment, for instance through a crude oil spill, its behavior can be predicted based on the general principles of heavy hydrocarbon transport.
Heavy hydrocarbons exhibit a strong tendency to partition into soil and sediment rather than dissolving in water or evaporating into the air. This means that in the event of a spill, compounds like this compound will likely be found adsorbed to soil particles or settled in the sediment of water bodies. Their transport in groundwater is extremely limited.
The primary mechanism for the attenuation of heavy hydrocarbons in the environment is biodegradation. A wide variety of microorganisms, including bacteria and fungi, have the ability to break down alkanes. The biodegradation of long-chain alkanes, including branched isomers, can occur under both aerobic and anaerobic conditions. However, the rate of biodegradation can be influenced by several factors, including the structure of the alkane (branching can sometimes slow degradation), temperature, and the availability of nutrients.
Analytical Strategies for Source Identification of Hydrocarbon Contamination
In cases of environmental hydrocarbon contamination, identifying the source is crucial for remediation and liability purposes. A key analytical strategy for this is "hydrocarbon fingerprinting." This involves a detailed chemical analysis of the contaminating hydrocarbons and comparing this "fingerprint" to potential sources.
The primary analytical technique used for hydrocarbon fingerprinting is Gas Chromatography-Mass Spectrometry (GC-MS) . This powerful method separates the complex mixture of hydrocarbons and provides detailed information about the molecular structure of each compound.
For source identification, analysts look at several key features within the hydrocarbon profile:
Distribution of n-alkanes: The range and relative abundance of straight-chain alkanes can help to identify the type of petroleum product (e.g., gasoline, diesel, crude oil).
Biomarkers: These are complex organic compounds, such as hopanes and steranes, that are present in crude oil and are resistant to degradation. The specific assemblage of biomarkers is unique to the source rock of the oil and can be a very effective tool for correlating a spill to a specific source.
Diagnostic Ratios: Ratios of specific hydrocarbons that are relatively unaffected by weathering can be used to link a spilled oil to its source. For example, the ratio of pristane to phytane can provide information about the depositional environment of the source rock.
While this compound itself is not a primary biomarker for source identification, its presence as part of a complex mixture of hydrocarbons would be quantified and used in conjunction with the analysis of other, more diagnostic compounds to build a comprehensive chemical fingerprint of the contaminant.
Table 2: Analytical Techniques for Hydrocarbon Source Identification
| Analytical Technique | Information Provided | Application in Source Identification |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of individual hydrocarbon compounds. | Primary tool for obtaining a detailed chemical "fingerprint" of a hydrocarbon sample. |
| High-Resolution Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantification of a wide range of hydrocarbons. | Often used as a screening tool and for quantifying total petroleum hydrocarbons. |
Emerging Research Directions and Future Perspectives for 9 N Octyltetracosane
Development of Novel Synthetic Pathways for Tailored Branched Alkanes
The synthesis of structurally precise long-chain branched alkanes like 9-n-octyltetracosane presents significant challenges due to the inert nature of alkanes and the difficulty in controlling regioselectivity. Traditional methods for creating carbon-carbon bonds, while foundational, are being supplemented and replaced by more sophisticated and efficient strategies.
Established synthetic routes to alkanes include the Corey-House synthesis, which allows for the coupling of a lithium dialkylcuprate with an alkyl halide, offering a versatile method for generating unsymmetrical and branched alkanes. bibliotekanauki.pl Grignard reactions are also employed, typically involving the reaction of a Grignard reagent with a suitable carbonyl compound to form a tertiary alcohol, which is then dehydrated and hydrogenated to yield the target H-branch alkane. plymouth.ac.uk Other classical methods include the Wurtz reaction, Kolbe's electrolysis, and the hydrogenation of alkenes. bibliotekanauki.pl
More recent and novel approaches focus on overcoming the limitations of these earlier methods, particularly for high-molecular-weight alkanes where low solubility of intermediates can be problematic. nih.gov One innovative three-step synthesis employs the alkylation of 1,3-dithiane (B146892) with an appropriate α,ω-dibromoalkane. nih.gov This is followed by bisalkylation of the resulting bis(dithianyl)alkane intermediate and subsequent desulfurization to produce the desired long-chain alkane. nih.gov This method provides a facile route to alkanes with mid-chain modifications. nih.gov
Furthermore, catalytic systems are being developed to transform linear alkanes into branched isomers, which is of significant interest for improving the cold-flow properties of fuels and lubricants. novapublishers.com Processes involving aldol (B89426) condensation of biomass-derived precursors like furfural, followed by hydrodeoxygenation, are also emerging as sustainable routes to produce jet fuel-range branched alkanes. researchgate.netresearchgate.net These advanced synthetic strategies are crucial for creating a library of tailored branched alkanes for systematic property evaluation.
Table 1: Comparison of Synthetic Pathways for Branched Alkanes
| Method | Description | Advantages | Limitations |
| Corey-House Synthesis | Reaction of a lithium dialkylcuprate with an alkyl halide. bibliotekanauki.pl | Versatile for symmetrical, unsymmetrical, straight-chain, and branched alkanes. bibliotekanauki.pl | Requires preparation of specific organometallic reagents. |
| Grignard Reaction | Reaction of a Grignard reagent with a carbonyl, followed by dehydration and hydrogenation. plymouth.ac.uk | Utilizes readily available starting materials. | Can be a multi-step process. plymouth.ac.uk |
| 1,3-Dithiane Alkylation | A three-step synthesis involving alkylation of 1,3-dithiane. nih.gov | Effective for high-molecular-weight (C40+) alkanes, overcoming solubility issues. nih.gov | Involves the use of sulfur reagents and subsequent removal. nih.gov |
| Aldol Condensation & HDO | Condensation of biomass-derived molecules followed by hydrodeoxygenation. researchgate.netresearchgate.net | Utilizes renewable feedstocks for sustainable production. researchgate.net | Often produces a mixture of products requiring further separation. |
Advancements in High-Throughput Analytical Methodologies
The detailed characterization of complex hydrocarbon mixtures, including isomers like this compound, necessitates advanced analytical techniques. Traditional methods are often time-consuming and may lack the resolution to separate and identify numerous isomers present in natural or synthetic samples.
Gas chromatography coupled with mass spectrometry (GC-MS) remains a cornerstone for the analysis of volatile and semi-volatile hydrocarbons. rsc.orgscielo.br High-temperature gas chromatography (HTGC) is particularly important for evaluating the purity of high-molecular-weight alkanes that are difficult to volatilize. nih.gov However, the complete separation of all isomers in a complex mixture remains a significant challenge even with advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC). copernicus.org
High-performance liquid chromatography (HPLC) offers a powerful alternative, especially for the separation of high-molecular-weight alkanes without the need for extraction and preconcentration. researchgate.net Reverse-phase HPLC (RP-HPLC) with nonaqueous solvents has shown excellent potential for isolating individual cuticular hydrocarbons from complex biological extracts. pnas.org
To address the need for faster analysis, high-throughput methods are being developed. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is an emerging technique that allows for the real-time, high-throughput analysis of volatile organic compounds without chromatographic separation. azom.com This method has the potential to screen large numbers of samples for specific hydrocarbon content rapidly. azom.com
Advancements in sample preparation are also crucial. Techniques like solid-phase microextraction (SPME) are gaining popularity due to their simplicity, efficiency, and reduced solvent consumption, offering a "green" alternative to traditional liquid-liquid or Soxhlet extraction methods. nih.govjfda-online.com For separating branched alkanes from their linear counterparts, treatment with 5-Å molecular sieves, which selectively adsorb the straight-chain alkanes, is a well-established method. pnas.org
Table 2: Modern Analytical Techniques for Branched Alkanes
| Technique | Principle | Application for Branched Alkanes |
| HTGC-MS | Separation based on volatility at high temperatures, with mass-based detection. nih.gov | Purity assessment and identification of high-molecular-weight alkanes. nih.gov |
| RP-HPLC | Separation based on polarity using a nonpolar stationary phase. pnas.org | Isolation of individual branched alkanes from complex mixtures. pnas.org |
| SIFT-MS | Soft chemical ionization for real-time, direct mass spectrometric analysis. azom.com | High-throughput screening of volatile hydrocarbons. azom.com |
| SPME | Solvent-free extraction and preconcentration using a coated fiber. nih.govjfda-online.com | Efficient and environmentally friendly sample preparation. nih.gov |
Sophisticated Computational Frameworks for Predictive Design
Computational modeling has become an indispensable tool for understanding and predicting the properties of alkanes, thereby guiding the design of molecules with specific functionalities. The complex relationship between molecular structure and macroscopic properties, which is not always intuitive, can be elucidated through these frameworks.
Molecular dynamics (MD) simulations are used to study the behavior of molecules at an atomic level, providing insights into properties like viscosity and diffusion coefficients. cam.ac.ukbohrium.com These simulations can model the intricate interactions between lubricant base oil molecules, such as this compound, and additives, helping to understand structure-property relationships. stle.org
Quantitative Structure-Property Relationship (QSPR) models offer another powerful approach. These models use molecular descriptors, such as topological indices and graphs of atomic orbitals, to establish statistical correlations with physical properties like boiling point, density, and heat of vaporization. researchgate.netosti.gov
In recent years, machine learning (ML) algorithms, particularly artificial neural networks (ANNs), have shown great promise in predicting the properties of lubricants and alkanes with high accuracy. semanticscholar.orggarethconduit.org These models can be trained on existing experimental data to predict the properties of new, unsynthesized molecules, significantly accelerating the discovery and design process. cam.ac.ukgarethconduit.org For instance, ANNs have been successfully used to predict viscosity index, thickening efficiency, and elemental spectroscopy of lubricants. stle.orgmdpi.com Radial Basis Function (RBF) models are another type of soft computing model used for these predictive tasks. mdpi.comresearchgate.net These computational tools, by enabling the prediction of properties from molecular structure alone, pave the way for the in silico design of tailored branched alkanes for specific applications. asme.org
Interdisciplinary Applications in Materials Science and Engineering (Non-Biological)
The unique properties of branched alkanes, stemming from their specific molecular architecture, make them valuable components in various non-biological materials science and engineering applications. The presence and nature of branching significantly influence physical properties like boiling point, melting point, and viscosity. scienceskool.co.ukyoutube.com
One of the most significant applications is in the formulation of fuels and lubricants. scienceskool.co.uk Branched alkanes generally have lower boiling points than their straight-chain isomers of the same carbon number, a property that is important in fuel applications. youtube.com They are also critical components of lubricating oils, where their structure affects the viscosity and flow properties of the lubricant. escholarship.org For example, this compound has been used as a model compound in studies of lubricant viscosity versus temperature.
The ability to synthesize branched alkanes with precise structures opens up possibilities for their use as phase-change materials (PCMs) for thermal energy storage. The melting and freezing points of alkanes can be tuned by controlling the chain length and branching, allowing for the design of PCMs that operate at specific temperatures.
Furthermore, the study of branched alkanes contributes to a fundamental understanding of molecular self-assembly and crystallization. The way these molecules pack in the solid state is influenced by their shape, which has implications for the development of new materials with tailored nanostructures. While direct applications of this compound in materials science are still emerging, its role as a model compound for studying the effects of branching is crucial for advancing the design of next-generation materials.
Exploration of Branched Alkane Significance in Untapped Natural Systems
Branched alkanes are ubiquitous in nature, serving as chemical signals, structural components, and biomarkers. Investigating their presence and function in previously unexplored natural systems can provide valuable insights into biogeochemical processes and ecological interactions.
This compound has been identified in various natural sources. For example, it is a component of the cuticular lipids of insects, such as the blackfly Wilhelmia equina, and has been found in extracts from the thorax of the ant Crematogaster rogenhoferi. mdpi.com It has also been detected in the n-hexane extracts of the leaves of Eucalyptus camaldulensis.
In organic geochemistry, long-chain branched alkanes serve as important biomarkers. numberanalytics.com Their distribution and isotopic composition in sediments and crude oils can provide information about the paleoenvironment, such as the source of organic matter and the redox conditions of the depositional environment. researchgate.netfrontiersin.org For instance, the presence of certain branched alkanes with quaternary carbon atoms (BAQCs) has been linked to specific paleoenvironmental conditions, such as those found in Proterozoic sediments. researchgate.netfrontiersin.org The study of these compounds in diverse sedimentary records can help reconstruct past climates and ecosystems. numberanalytics.com
Future research could focus on identifying this compound and other branched alkanes in extremophiles, deep-sea organisms, or unique geological formations. Such discoveries could reveal novel biological pathways for their synthesis and uncover new ecological roles. The analysis of these compounds in a wider range of environmental samples, from atmospheric aerosols to deep-sea sediments, will enhance our understanding of their distribution, transport, and ultimate fate in the global carbon cycle. copernicus.orgcopernicus.org
Q & A
Q. What computational tools are suitable for modeling this compound’s interactions in supramolecular systems?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM, AMBER) to study self-assembly behavior. Validate models against experimental data (e.g., X-ray crystallography). Use visualization software (VMD, PyMOL) to analyze van der Waals interactions and packing efficiency .
Ethical and Methodological Rigor
Q. How should researchers address potential biases in studies comparing this compound with analogous hydrocarbons?
- Methodological Answer : Implement blinding during data collection/analysis. Use randomized sample preparation and independent replication by a second lab. Disclose funding sources and conflicts of interest in publications. Follow ethical guidelines for data transparency, as outlined in systematic review frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
